1-(1-Adamantyl)-3-methylpyridinium bromide
Overview
Description
1-(1-Adamantyl)-3-methylpyridinium bromide is a chemical compound that features a unique structure combining an adamantyl group with a pyridinium ring The adamantyl group, derived from adamantane, is known for its rigidity and stability, while the pyridinium ring is a common motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide typically involves the alkylation of 1-adamantylamine with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-3-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
1-(1-Adamantyl)-3-methylpyridinium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-methylpyridinium bromide involves its interaction with biological membranes and enzymes. The adamantyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. The pyridinium ring can interact with various molecular targets, including enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-Adamantylamine: A precursor in the synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide.
3-Bromomethylpyridine: Another precursor used in the synthesis.
1-Adamantylpyridinium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness: this compound is unique due to its combination of the adamantyl group and pyridinium ring, which imparts distinct chemical and physical properties. Its stability, lipophilicity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-methylpyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.BrH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h2-4,11,13-15H,5-10H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWFYYXPVQIUEW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C23CC4CC(C2)CC(C4)C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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